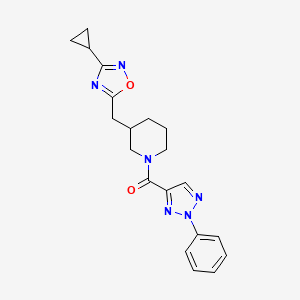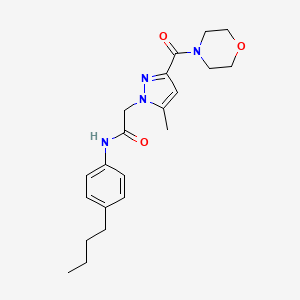
N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
- Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, demonstrating significant antioxidant activity through various in vitro assays. These complexes exhibit supramolecular architectures via hydrogen bonding, highlighting their potential in the development of new antioxidant agents (Chkirate et al., 2019).
Neuroprotective Effects
- Pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety showed significant neuroprotective effects against H2O2-induced PC12 oxidative stress, indicating their potential in neuroprotective therapeutics (Sameem et al., 2017).
Antimicrobial Evaluation
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and screened for antimicrobial activity. Several compounds in this series were found to be active against selected microbial species, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
DNA/BSA Binding Studies
- New paracetamol derivatives were synthesized, including morpholine moieties, and their binding interactions with calf thymus DNA and bovine serum albumin (BSA) were examined, indicating potential applications in drug design and molecular biology (Raj, 2020).
Broad-Spectrum Antifungal Agents
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as promising broad-spectrum antifungal agents against Candida and Aspergillus species, showcasing the potential of morpholine derivatives in antifungal drug development (Bardiot et al., 2015).
Anti-Inflammatory Activity
- N-Phenylpyrazolyl-N-glycinyl-hydrazone derivatives exhibited significant anti-inflammatory activity by inhibiting TNF-α production, demonstrating their potential as novel prototypes of p38 MAPK inhibitors for treating inflammatory conditions (Lacerda et al., 2012).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-4-5-17-6-8-18(9-7-17)22-20(26)15-25-16(2)14-19(23-25)21(27)24-10-12-28-13-11-24/h6-9,14H,3-5,10-13,15H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLXFBJYOYEFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

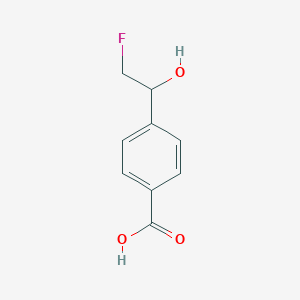
![1-(2,5-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2410219.png)
![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)
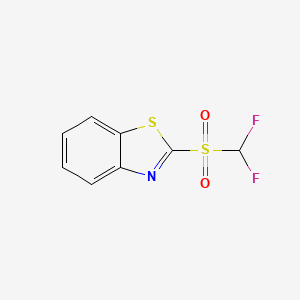


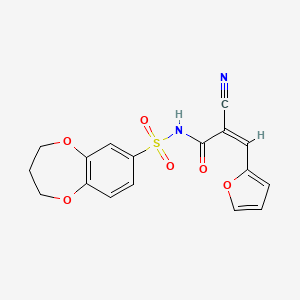

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)
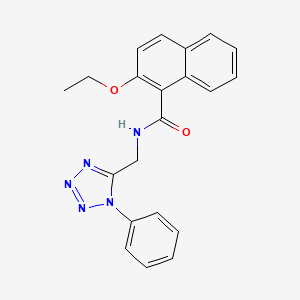
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)
